Menaquinone 6

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

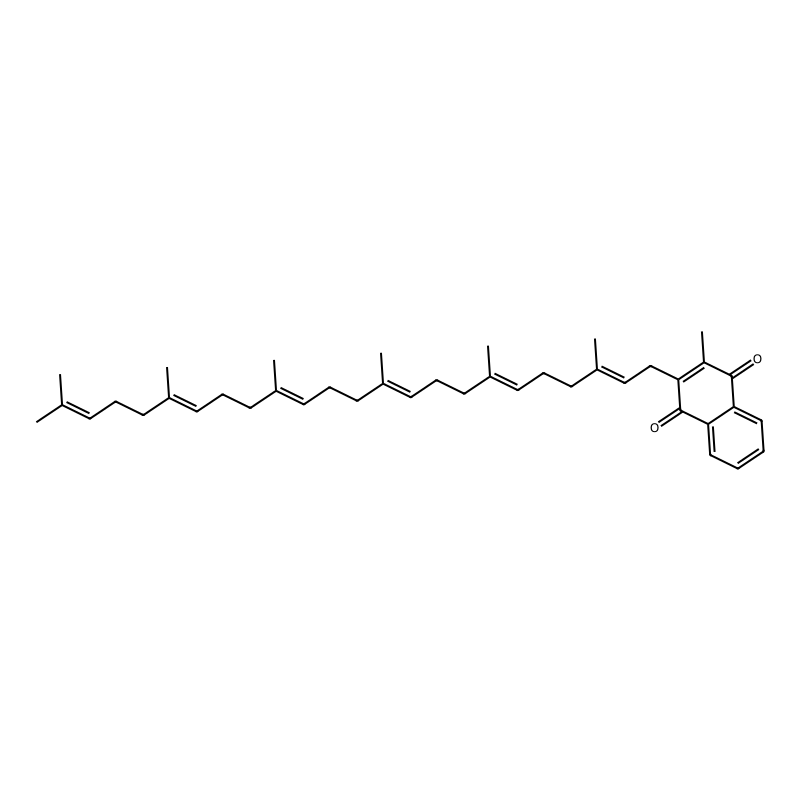

menaquinone-6 structure 2-methyl-3-farnesyl-farnesyl-1,4-naphthoquinone

Chemical Structure and Validation

The systematic name for Menaquinone-6 is 2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaen-1-yl]-3-methyl-1,4-dihydronaphthalene-1,4-dione [1].

The table below summarizes its core chemical properties:

| Property | Description |

|---|---|

| Common Name | Menaquinone-6 (MK-6) [1] |

| CAS Number | 84-81-1 [1] |

| Molecular Formula | C₄₁H₅₆O₂ [1] [2] |

| Exact Molecular Weight | 580.428031036 g/mol [1] |

| Average Molecular Weight | 580.8821 g/mol [1] [2] |

| IUPAC Name | 2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaen-1-yl]-3-methyl-1,4-dihydronaphthalene-1,4-dione [1] |

| Synonym | 2-Methyl-3-difarnesyl-1,4-naphthoquinone [2] |

All menaquinones share a 2-methyl-1,4-naphthoquinone ring structure and differ in the length of the isoprenoid side chain attached at the 3-position [3]. For MK-6, this side chain consists of six isoprene units, giving a total of 30 carbon atoms in the side chain [4]. The notation "difarnesyl" indicates that the side chain can be seen as two farnesyl units (each with three isoprene units) joined together [2].

Biosynthesis Pathway in Bacteria

Menaquinone-6 is not synthesized by humans but is produced by specific bacteria for their electron transport chains, particularly under anaerobic conditions [5] [4]. Its biosynthesis follows a conserved pathway originating from chorismate.

MK-6 biosynthesis from chorismate. The final step differentiates menaquinone from demethylmenaquinone [5] [4].

Key features of this pathway include:

- Nucleus Origin: The naphthoquinone ring is built from chorismate (derived from the shikimate pathway) and α-ketoglutarate [5].

- Key Intermediate: 1,4-dihydroxy-2-naphthoate (DHNA) is a pivotal naphthalenic intermediate before prenylation [5].

- Chain-Length Determination: The MenA enzyme (polyprenyl diphosphate synthase) specifically condenses six isopentenyl diphosphate (IPP) units with dimethylallyl diphosphate (DMAPP) to create the C30 hexaprenyl side chain, which is then attached to DHNA [4].

- Alternative Pathways: Some bacteria (e.g., Helicobacter pylori, Streptomyces) use a non-canonical "futalosine pathway" for menaquinone biosynthesis [4] [6].

Bacterial Occurrence of MK-6

MK-6 is not the most common menaquinone but serves as the dominant quinone in several bacterial species [4]. The table below lists identified producers:

| Bacterial Species / Group | Role of MK-6 |

|---|---|

| Micrococcus luteus (certain subgroups) | Dominant or sole quinone [4] |

| Desulfovibrio spp. (e.g., D. gigas, D. vulgaris) | Main quinone in these sulfate-reducing bacteria [4] |

| Staphylococcus spp. (e.g., S. lentus, S. sciuri) | Component of the electron transport chain [4] |

| Capnocytophaga spp. (e.g., C. gingivalis) | Component of the electron transport chain [4] |

| Uncharacterized Flavobacterium sp. | Dominant quinone [4] |

Experimental Analysis Methodologies

While the search results do not provide step-by-step protocols for MK-6 analysis, they indicate standard methodologies based on context.

- Extraction and Purification: Menaquinones are typically extracted from bacterial cells using organic solvents due to their lipophilic nature, such as mixtures of hexane, butanol, or acetone [3] [5].

- Separation and Identification:

- Chromatography: Techniques like thin-layer chromatography (TLC) and reverse-phase high-performance liquid chromatography (HPLC) are used to separate different menaquinones based on their side-chain lengths [5].

- Spectroscopy: The purified compounds can be identified using UV-Vis spectroscopy (characteristic absorption of the naphthoquinone ring) and mass spectrometry (MS) for precise molecular weight and structural confirmation [5].

- Fermentation Production: MK-7 is produced industrially using Bacillus subtilis in solid-state or liquid-state fermentation [3]. Research shows yield can be increased using nanoparticle-treated bacterial strains or enzyme-pre-treated substrates [3].

References

- 1. Menaquinone-6 (Compound) - Exposome-Explorer [exposome-explorer.iarc.fr]

- 2. 2-METHYL-3-DIFARNESYL-1,4-NAPHTHOQUINONE [chemicalbook.com]

- 3. Molecular Pathways and Roles for Vitamin K2-7 as a Health ... [pmc.ncbi.nlm.nih.gov]

- 4. MetaCyc superpathway of menaquinol-6 biosynthesis I [vm-trypanocyc.toulouse.inra.fr]

- 5. Biosynthesis of Menaquinone (Vitamin K2) and ... [pmc.ncbi.nlm.nih.gov]

- 6. Studies on a New Biosynthetic Pathway for Menaquinone [pubmed.ncbi.nlm.nih.gov]

Two Primary Biosynthetic Pathways for Menaquinone

Bacteria synthesize the menaquinone (MK) nucleus through one of two main pathways. The following table summarizes their key characteristics.

| Feature | o-Succinylbenzoate (OSB) Pathway | Futalosine Pathway |

|---|---|---|

| Prevalence | Canonical, widely distributed (e.g., E. coli, B. subtilis) [1] [2] | Alternative, found in specific genera (e.g., Streptomyces, Helicobacter, Campylobacter) [3] [2] |

| Initial Precursor | Chorismate (from the shikimate pathway) [1] | Chorismate (from the shikimate pathway) [2] |

| Key Early Intermediate | Isochorismate [1] | Futalosine [2] |

| Primary Research Context | Model organisms, metabolic engineering for MK production [1] [4] [5] | Potential drug target against specific pathogens [6] [3] |

The o-Succinylbenzoate (OSB) Pathway is the most extensively studied route. The diagram below outlines its key enzymatic steps from central metabolism precursors to the MK-6 structure.

Overview of the OSB pathway for menaquinone biosynthesis.

Key Experimental Protocols for Pathway Study

To experimentally investigate the MK biosynthesis pathway, researchers employ a combination of biochemical, genetic, and analytical methods.

Genetic and Molecular Analysis

- Mutant Isolation and Analysis: A classical method involves generating and studying mutant strains (e.g., of E. coli) blocked in specific steps of the MK pathway. These mutants accumulate intermediates, allowing for their identification. For instance,

menBmutants accumulate o-succinylbenzoate (OSB), andmenAmutants accumulate 1,4-dihydroxy-2-naphthoate (DHNA) [1]. The accumulated intermediates can be extracted from the culture medium and identified using chromatographic methods. - Gene Knockdown and Dynamic Regulation: In metabolic engineering, strategies like CRISPRi (CRISPR interference) are used to downregulate competing metabolic pathways, thereby redirecting carbon flux toward MK synthesis [5].

Enzyme Activity Assays

The activity of pathway enzymes is studied using cell-free extracts. A key example is the assay for MenD (SEPHCHC synthase):

- Principle: The enzyme catalyzes the addition of a succinic semialdehyde-Thiamine PPi (TPP) anion, derived from 2-ketoglutarate, to isochorismate [1].

- Methodology: The reaction mixture contains chorismate or isochorismate, 2-ketoglutarate, TPP, and cell-free extract. The formation of the product, 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylic acid (SEPHCHC), is monitored. Activity can be measured by tracking the consumption of substrates or the appearance of products using spectrophotometry or HPLC [1].

Extraction, Purification, and Analysis of Menaquinones

The following workflow, adapted from recent studies on marine bacteria, details the process for extracting and identifying MKs [7]:

General workflow for extraction and analysis of bacterial menaquinones.

- Quantification via LC-MS: Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the gold standard for identifying and quantifying specific MK analogs like MK-6.

- Example Parameters (from [7]):

- Instrument: LC-ESI-QTOF-MS (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry).

- Ionization Mode: Positive.

- Mobile Phase: Methanol/Isopropanol (3:1 v/v).

- Scan Range: m/z 100-1500.

- Quantification is achieved by integrating the peak areas of each MK analog and comparing them to standard curves.

- Example Parameters (from [7]):

Research Applications and Current Directions

Understanding the MK pathway opens doors to several advanced research and application areas.

- Metabolic Engineering for Enhanced Production: A key strategy is to engineer enzymes to alleviate feedback inhibition. For example, a recent study engineered the Bacillus subtilis MenD enzyme to be resistant to feedback inhibition by DHNA, resulting in a 22.3% increase in MK-7 yield [4]. Similar strategies could be applied for MK-6 production.

- Target for Novel Antimicrobials: The futalosine pathway is absent in humans but essential for pathogens like Helicobacter pylori and Mycobacter tuberculosis. This makes it a promising target for developing new classes of antibiotics that would be specific to these bacteria [1] [6] [3].

- Pathway Selection in Bacteria: The specific pathway a bacterium uses is species-dependent. For example, Escherichia coli uses the OSB pathway and produces MK-8 as its major quinone, though minor amounts of MK-6 and MK-7 are also present [1] [2]. In contrast, some Lactococcus and Veillonella species are known to produce MK-6 and MK-7, respectively [2].

References

- 1. Biosynthesis of Menaquinone (Vitamin K2) and ... [pmc.ncbi.nlm.nih.gov]

- 2. Review: Bacterially produced vitamin K2 and its potential to ... [sciencedirect.com]

- 3. Studies on a New Biosynthetic Pathway for Menaquinone [pubmed.ncbi.nlm.nih.gov]

- 4. Enhanced Menaquinone Biosynthesis by Engineering 2- ... [pubmed.ncbi.nlm.nih.gov]

- 5. 微生物细胞工厂合成甲基萘醌的研究进展Advances in ... [sciencechina.cn]

- 6. 具备经由futalosine或futalosine衍生物的甲基萘醌合成途径 ... [patents.google.com]

- 7. Vitamin K (Menaquinone) from marine Kocuria sp. RAM1 [microbialcellfactories.biomedcentral.com]

menaquinone-6 function in bacterial electron transport chain

Biochemical Role of Menaquinone-6

Menaquinones (MKs), collectively known as vitamin K2, are naphthoquinones with a polyisoprenyl side chain [1]. The number in the designation (e.g., MK-6) indicates the number of isoprene units in this side chain [1].

In the bacterial electron transport chain, menaquinones act as a central pool of mobile electron carriers within the lipid membrane [1]. They are typically found in their reduced form (menaquinol) after accepting electrons from various donor complexes. The menaquinol then diffuses through the membrane to deliver electrons to other membrane-bound reductase complexes.

MK-6 is distinguished from other menaquinones like MK-8 or MK-9 by the length of its side chain. This structural difference influences its redox potential and hydrophobicity, which can determine its functional efficiency in different respiratory pathways and its distribution among bacterial species [2].

Bacterial Species Utilizing MK-6

MK-6 is not universally present in all bacteria but is the dominant or significant quinone in specific groups, particularly among some Gram-positive bacteria and anaerobic sulfate-reducers. The table below summarizes key bacteria that utilize MK-6 and their respective habitats.

| Bacterial Species | Primary Habitat / Niche | Role / Significance of MK-6 |

|---|---|---|

| Micrococcus luteus (certain subgroups) [3] | Airborne, soil, dust [3] | Dominant quinone; used for taxonomic identification [3]. |

| Desulfovibrio gigas [3] [4] | Sulfate-rich aquatic environments, anaerobic [4] | Main quinone in anaerobic respiratory chain [3]. |

| Desulfovibrio vulgaris [3] | Sulfate-rich aquatic environments, anaerobic [3] | Main quinone in anaerobic respiratory chain [3]. |

| Staphylococcus sciuri [3] | Skin and mucous membranes of mammals [3] | Component of its electron transport chain. |

| Flavobacterium sp. (uncharacterized) [3] | Freshwater, soil [3] | Dominant quinone [3]. |

Key Experimental Evidence and Protocols

Understanding the specific function of MK-6 in the electron transport chain relies on classic biochemical and modern genetic techniques.

Evidence from Structural Biology

The crystal structure of quinol:fumarate reductase (QFR) from Desulfovibrio gigas provided direct evidence for MK's role. The structure revealed a bound menaquinone molecule near a heme group in the membrane-embedded subunit. This positioned MK is integral to the proposed pathway where it mediates proton-coupled electron transport across the membrane during the reduction of fumarate to succinate [4].

Genetic Manipulation and Phenotypic Studies

A powerful approach to determine the physiological significance of different MK chain lengths involves constructing mutant strains and comparing their phenotypes. The following diagram illustrates a generalized experimental workflow based on a study in Lactococcus cremoris [2].

Generalized workflow for studying menaquinone function via genetic mutants.

Key experimental methodologies include:

- Quinone Extraction and Analysis: Quinones are extracted from cells using organic solvents like a chloroform-methanol (2:1 vol/vol) mixture. The extract is then purified and analyzed via Reverse-Phase High-Performance Liquid Chromatography (RPHPLC) with a UV detector, allowing for the separation and identification of different MK types based on their chain length [5].

- Enzyme Activity Assays: The activity of enzymes involved in MK biosynthesis, such as 1,4-dihydroxy-2-naphthoate octaprenyltransferase (encoded by menA), can be measured using isolated membrane fractions. The assay monitors the incorporation of a radioactive or detectable substrate into the final quinone product [5].

- Phenotypic Characterization: Mutants with altered MK profiles are grown under aerobic, anaerobic, and respiration-permitting conditions. Scientists then measure biomass accumulation, stationary phase survival, oxygen consumption rates, and the ability to reduce extracellular electron acceptors like azo dyes or metal ions [2]. These tests reveal whether short-chain MKs (like MK-3) or long-chain MKs (like MK-9) are more efficient for specific processes.

Application in Drug Development

The menaquinone biosynthesis pathway is a validated target for developing new antibacterial drugs, especially against multidrug-resistant Gram-positive pathogens like Mycobacterium tuberculosis [1]. This is because:

- Pathway Essentiality: In many Gram-positive bacteria, vitamin K2 (menaquinone) is the sole quinone in the electron transport chain, making its biosynthesis essential for survival [1].

- Absence in Humans: The biosynthesis pathway is unique to bacteria and plants, and is absent in humans. This means inhibitors targeting pathway enzymes (such as MenA) are likely to have high selectivity and low toxicity to human hosts [6].

Research is focused on discovering and designing small molecules that can inhibit key enzymes in the menaquinone biosynthesis pathway, such as MenA (DHNA-octaprenyltransferase), thereby disrupting bacterial energy production [1].

References

- 1. Vitamin K2 in Electron Transport System: Are Enzymes ... [pmc.ncbi.nlm.nih.gov]

- 2. Physiological Roles of Short-Chain and Long ... [frontiersin.org]

- 3. MetaCyc superpathway of menaquinol-6 biosynthesis I [vm-trypanocyc.toulouse.inra.fr]

- 4. Structural insights into the electron/proton transfer ... [nature.com]

- 5. Menaquinone (Vitamin K2) Biosynthesis [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis of Menaquinone (Vitamin K2) and ... [pmc.ncbi.nlm.nih.gov]

menaquinone-6 role in bacterial cytoplasmic membrane

Biochemical Role and Function

In the bacterial membrane, menaquinones act as mobile electron carriers within the electron transport chain (ETC) [1] [2]. They are reduced when they accept electrons from donors like NADH dehydrogenase or succinate dehydrogenase, becoming menaquinol. This reduced form then shuttles the electrons to various acceptor enzymes, such as fumarate reductase or cytochrome complexes [2]. This electron transfer is coupled with the extrusion of protons across the membrane, generating a proton gradient that drives the production of ATP, the cell's primary energy currency [3] [2].

Different menaquinones, such as MK-6, MK-7, or MK-8, have varying redox potentials, which allows bacteria to fine-tune their electron transport for different environmental conditions, including anaerobic respiration [4] [3]. Beyond its role in bioenergetics, MK-6 has been specifically shown to contribute to the regulation of membrane fluidity, which is a critical adaptation for bacterial growth at low temperatures [5].

Bacterial Species Producing MK-6

MK-6 is not universally present in all bacteria but is the dominant quinone in specific genera. The table below summarizes some key bacteria known to produce menaquinone-6.

| Bacterial Species / Group | Notes on Menaquinone (MK) Profile |

|---|---|

| Micrococcus luteus (some subgroups) | Certain strains, such as those in subgroup 7 (e.g., B-P 26), have MK-6 as their sole or dominant quinone [4]. |

| Desulfovibrio genus (e.g., D. gigas, D. vulgaris) | Strict, anaerobic, sulfate-reducing bacteria for which MK-6 is the main quinone [4]. |

| Capnocytophaga genus (e.g., C. gingivalis) | Listed among taxa known to possess the biosynthetic pathway for MK-6 [4]. |

| Staphylococcus genus (e.g., S. lentus) | Listed among taxa known to possess the biosynthetic pathway for MK-6 [4]. |

| An uncharacterized Flavobacterium sp. | Identified in a screening study as having MK-6 as its dominant quinone [4]. |

Biosynthesis Pathway

Bacteria synthesize the naphthoquinone ring of MK-6 from chorismate, a central intermediate in the shikimate pathway [2] [6]. The most common route is the classical menaquinone pathway, which involves enzymes such as MenA, a polyprenyltransferase that attaches the isoprenoid side chain [3] [6]. The length of this side chain is determined by specific polyprenyl synthases; for MK-6, a hexaprenyl diphosphate synthase is responsible for creating the 6-unit side chain [4].

The diagram below illustrates the core classical biosynthesis pathway for menaquinone, culminating in MK-6.

Classical bacterial menaquinone biosynthesis pathway. The prenylation step (MenA) determines the MK type (e.g., MK-6).

Research and Experimental Approaches

Modulating MK Biosynthesis: A key method for studying MK function involves experimentally reducing its cellular content. Research on Listeria monocytogenes has shown that supplementing growth media with aromatic amino acids (L-phenylalanine, L-tryptophan, L-tyrosine) creates a feedback inhibition on the shikimate pathway, thereby reducing menaquinone synthesis [5]. Strains with reduced MK content exhibited lower growth rates and reduced resistance to freeze-thaw stress at low temperatures, directly demonstrating MK's role in membrane integrity and fitness [5].

Targeting the Pathway for Drug Development: The menaquinone biosynthesis pathway is a validated target for novel antibacterial drugs, as it is essential for many pathogens like Mycobacterium tuberculosis and absent in humans [1] [2]. For example, the enzyme MenA is a promising target, and the natural product lysocin E acts by directly binding to menaquinone within the membrane [7] [1]. Another compound, Ro 48-071, has been identified as an inhibitor of the MenA enzyme in Mycobacteria [7].

Key Takeaways for Researchers

- Central to Bacterial Metabolism: MK-6 is indispensable for energy generation via the electron transport chain, especially in anaerobic and Gram-positive bacteria.

- A Marker for Taxonomy and Adaptation: The specific type of menaquinone (like MK-6) produced is a stable taxonomic marker and reflects a bacterium's adaptation to its ecological niche [4].

- A Promising Drug Target: The essential nature of menaquinones and the structural differences of its biosynthetic enzymes compared to human pathways make it an attractive target for developing new classes of antibiotics [1] [2].

References

- 1. Vitamin K2 in Electron Transport System: Are Enzymes ... [pmc.ncbi.nlm.nih.gov]

- 2. Menaquinone biosynthesis inhibition - RSC Publishing [pubs.rsc.org]

- 3. From Protein Folding to Blood Coagulation: Menaquinone ... [intechopen.com]

- 4. MetaCyc superpathway of menaquinol-6 biosynthesis I [vm-trypanocyc.toulouse.inra.fr]

- 5. Menaquinone-mediated regulation of membrane fluidity is ... [pmc.ncbi.nlm.nih.gov]

- 6. New aspects of microbial vitamin K2 production by expanding ... [microbialcellfactories.biomedcentral.com]

- 7. Menaquinone - an overview [sciencedirect.com]

menaquinone-6 chemotaxonomic characterization Actinomycetes

Menaquinones in Actinomycete Classification

The search results indicate that analyzing the length and saturation of the menaquinone side-chain is a standard method in the classification and identification of aerobic actinomycetes [1] [2] [3]. This method involves separating and identifying the different types of menaquinones present in a bacterial strain.

While specific data on menaquinone-6 (MK-6) is sparse in the search results, one source notes that Bacillus stearothermophilus produces menaquinone-7 (MK-7), and the enzymes involved in its biosynthesis have been studied [4]. This highlights that the predominant menaquinone type can vary significantly between species. The table below summarizes the menaquinone types mentioned for various actinomycete genera in the search results.

| Genus / Group | Reported Menaquinone Type(s) | Relevance |

|---|---|---|

| General Actinomycetes | MK-9, MK-9(H₂), MK-9(H₄), MK-9(H₆), MK-9(H₈) [1] [3] | Common pattern; variations in saturation are key identifiers. |

| Thermomonospora | Highly saturated menaquinones [1] | Specific pattern for this genus. |

| Mycobacterium | MK-9(H₂) [3] | A specific marker for this genus. |

| Bacillus stearothermophilus | MK-7 [4] | Example from a different bacterial group. |

General Workflow for Menaquinone Analysis

Although a dedicated protocol for MK-6 is not available, the general experimental approach for menaquinone analysis in actinomycetes involves several key steps [5] [3]. The diagram below outlines this overall workflow.

General workflow for menaquinone analysis

- Biomass Collection: Grow the actinomycete strain under appropriate conditions and harvest the cells [5].

- Extraction: Lyse the cells and extract the total lipids using organic solvents [3].

- Separation and Purification: Separate the menaquinones from other lipids using techniques like thin-layer chromatography (TLC) or reverse-phase high-performance liquid chromatography (HPLC) [5] [3].

- Structural Analysis: Identify the specific menaquinones present. Mass spectrometry (MS) is used to determine the molecular weight and side-chain length, while NMR can provide detailed information on saturation levels [1].

References

- 1. Menaquinone Composition of Some Sporeforming ... [sciencedirect.com]

- 2. Taxonomy, Physiology, and Natural Products of Actinobacteria [pmc.ncbi.nlm.nih.gov]

- 3. Menaquinone composition in the classification and ... [sciencedirect.com]

- 4. Identification of a novel gene cluster participating in ... [pubmed.ncbi.nlm.nih.gov]

- 5. of Actinobacteria | IntechOpen Chemotaxonomy [intechopen.com]

menaquinone-6 sources in microbial communities

Microbial Producers of Menaquinone-6

MK-6 is not the most common menaquinone but is a dominant quinone in specific bacterial species. The table below summarizes confirmed microbial sources of MK-6.

| Microbial Source | Context / Notes | Key Evidence |

|---|---|---|

| Elizabethkingia meningoseptica sp. F2 | Major menaquinone component; produces MK-4, MK-5, and MK-6 [1]. | Genomic analysis and metabolite detection [1]. |

| Micrococcus luteus (certain subgroups) | Dominant or sole quinone in specific strains (e.g., B-P 26) [2]. | Quinone profile analysis; hexaprenyl diphosphate synthase identified [2]. |

| Desulfovibrio spp. (e.g., D. gigas, D. vulgaris) | Main quinone in these sulfate-reducing bacteria [2]. | Quinone extraction and analysis [2]. |

| Capnocytophaga spp. (e.g., C. gingivalis, C. ochracea) | Identified in metabolic pathway databases [2]. | Bioinformatic prediction (MetaCyc pathway PWY-5850) [2]. |

| Staphylococcus spp. (e.g., S. lentus, S. sciuri) | Identified in metabolic pathway databases [2]. | Bioinformatic prediction (MetaCyc pathway PWY-5850) [2]. |

| Flavobacterium sp. (uncharacterized) | Dominant quinone [2]. | Early studies on quinone separation [2]. |

Biosynthesis Pathways and Key Enzymes

Bacteria synthesize the naphthoquinone ring of menaquinone via one of two major, mutually exclusive pathways. The defining step for MK-6 production is the condensation of the ring precursor with a specific C30 hexaprenyl diphosphate side chain [1] [2].

MK-6 Biosynthesis Pathways. The naphthoquinone core is built via the classical men or alternative futalosine (mqn) pathway, then condensed with a C30 isoprenoid side chain and methylated to form MK-6 [2] [3] [4].

The critical enzyme that determines the production of MK-6 is hexaprenyl diphosphate synthase (HexPP synthase). This prenyltransferase catalyzes the condensation of isopentenyl diphosphate with farnesyl diphosphate to form the C30 hexaprenyl side chain [2]. In Micrococcus luteus B-P 26, this enzyme has been purified and its genes identified [2]. Interestingly, in Elizabethkingia meningoseptica, which produces MK-6 as a major component, genomic analysis did not find a canonical hexPP synthase gene. It is speculated that an octaprenyl pyrophosphate synthase (OPPS) with different chain-length specificity might be responsible [1].

Analytical Methods for MK-6

The following workflow and table detail the standard methodologies for extracting and identifying MK-6 from microbial cultures.

MK-6 Analysis Workflow. Standard experimental process from sample preparation to quantification [5] [6].

| Method | Technical Description | Application in MK-6 Analysis |

|---|---|---|

| Extraction & Purification | Cells are harvested, lyophilized, and menaquinones are extracted using non-polar organic solvents like hexane, acetone, or a mixture [7] [8]. Crude extracts can be purified via solvent partitioning or TLC [5]. | Isolates total menaquinones from the microbial biomass for downstream analysis. |

| Separation & Detection | Reversed-Phase HPLC is standard. Separation is based on the hydrophobicity of the isoprenoid side chain. LC-MS/MS provides superior identification and sensitivity [6]. | Separates different MK-n vitamers (e.g., MK-6 from MK-7). MS confirms identity via parent ion mass (parent mass for MK-6) and characteristic fragment ions. |

| Quantification | Quantification is achieved by comparing HPLC or LC-MS peak areas against a calibration curve of a purified MK-6 standard. If a standard is unavailable, semi-quantification relative to other MK-n forms is possible [7] [8]. | Provides concentration data (e.g., mg/L in fermentation broth). In co-culture studies, stable isotope labeling can track MK-6 remodeling [6]. |

References

- 1. Engineering microbial consortia of Elizabethkingia ... [microbialcellfactories.biomedcentral.com]

- 2. MetaCyc superpathway of menaquinol-6 biosynthesis I [vm-trypanocyc.toulouse.inra.fr]

- 3. Biosynthesis and function of microbial methylmenaquinones [sciencedirect.com]

- 4. Menaquinone Biosyntheses in Microorganisms [sciencedirect.com]

- 5. Biosynthesis of Menaquinone (Vitamin K2) and ... [pmc.ncbi.nlm.nih.gov]

- 6. Dietary vitamin K is remodeled by gut microbiota and ... [pmc.ncbi.nlm.nih.gov]

- 7. Production of Vitamin K by Wild-Type and Engineered ... [pmc.ncbi.nlm.nih.gov]

- 8. Economical production of vitamin K2 using crude glycerol ... [nature.com]

Structural Comparison and Biochemical Significance

The table below summarizes the key characteristics of Menaquinone-6 (MK-6) and Demethylmenaquinone (DMK).

| Feature | Menaquinone-6 (MK-6) | Demethylmenaquinone (DMK) |

|---|---|---|

| Core Structure | 2-methyl-1,4-naphthoquinone [1] | 1,4-naphthoquinone [2] |

| C2 Position | Methyl group (-CH₃) [3] | Hydrogen atom (-H) [2] |

| Side Chain | 6 isoprene units [3] | Varies (e.g., 8 isoprene units in DMK-8) [4] |

| Biosynthetic Relationship | Product of DMK methylation by MenG methyltransferase [5] | Immediate precursor to MK; lacks final methylation step [5] |

| Redox Potential | Approximately -74 mV [3] [4] | Approximately +36 mV [3] [4] |

| Primary Producers | Micrococcus luteus, Desulfovibrio spp., Capnocytophaga spp. [3] | E. coli, Enterococcus faecalis, other facultative anaerobes [4] |

This structural difference confers distinct redox properties. The methyl group on MK-6 makes it a stronger reducing agent (more negative redox potential) compared to DMK, which is better suited for anaerobic respiratory pathways like fumarate, nitrate, and trimethylamine N-oxide (TMAO) respiration [3] [4].

Biosynthesis Pathway and Key Enzymes

Most bacteria synthesize menaquinones via a conserved pathway. The divergence between MK and DMK occurs in the final membrane-associated steps. The diagram below illustrates this core pathway.

Final steps of menaquinone biosynthesis, highlighting the divergence point at MenG.

The enzyme MenG is a membrane-associated S-adenosylmethionine (SAM)-dependent methyltransferase that is essential for menaquinone production in some bacteria, such as Mycobacterium smegmatis [5].

Research and Therapeutic Applications

The menaquinone biosynthesis pathway is a promising target for drug development because it is absent in humans [2]. Inhibiting key enzymes like MenA (prenyltransferase) or MenG (methyltransferase) can disrupt bacterial respiration and ATP synthesis, effectively combating pathogens [5] [1]. Research shows that MenG inhibitors are detrimental to the growth of Mycobacterium tuberculosis [5].

For experimental protocols, researchers typically:

- Extract and Analyze Quinones using organic solvents followed by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for separation and identification [2].

- Validate Enzyme Function by constructing gene knockout mutants. For essential genes like menG, this requires using conditionally replicating vectors or inducible expression systems to deplete the enzyme and observe the accumulation of its substrate (DMK) and the resulting physiological defects [5].

- Determine Subcellular Localization of enzymes using techniques such as sucrose density gradient fractionation of membranes and fluorescence microscopy of protein fusions [5].

References

- 1. New aspects of microbial vitamin K2 production by expanding the... [microbialcellfactories.biomedcentral.com]

- 2. Biosynthesis of Menaquinone (Vitamin K2) and ... [pmc.ncbi.nlm.nih.gov]

- 3. MetaCyc superpathway of menaquinol- biosynthesis I [vm-trypanocyc.toulouse.inra.fr]

- 4. MetaCyc superpathway of demethylmenaquinol-8 ... [vm-trypanocyc.toulouse.inra.fr]

- 5. Demethylmenaquinone Methyl Transferase Is a Membrane ... [frontiersin.org]

Introduction to Menaquinone Analysis in Actinomycetes

Comprehensive Application Notes and Protocols for Menaquinone-6 Analysis by HPLC and UPLC

Introduction to Menaquinone-6 Analysis

Menaquinone-6 (MK-6) is a significant vitamer of vitamin K2, characterized by a naphthoquinone ring and a side chain consisting of six isoprenoid units. As a microbial respiratory quinone, MK-6 serves as an essential chemotaxonomic marker for identifying and classifying microbial populations in various samples, including environmental and clinical specimens [1] [2]. Accurate analysis of MK-6 is crucial for microbial ecology studies, pharmaceutical development, and nutritional research. The lipophilic nature of MK-6 and its low concentration in complex matrices present significant analytical challenges, necessitating robust, sensitive, and selective chromatographic methods [3].

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) have emerged as the primary techniques for MK-6 analysis due to their superior separation capabilities and compatibility with various detection systems. These methods enable researchers to accurately identify and quantify MK-6 amidst complex sample matrices, providing valuable insights into microbial community structures and metabolic processes [1] [2].

Analytical Methodologies for Menaquinone-6

Chromatographic Separation Techniques

Reverse-phase chromatography stands as the most widely employed technique for menaquinone separation, providing excellent resolution of various vitamers based on their hydrophobic properties. The C18 column has been the most frequently reported stationary phase for menaquinone analysis, offering optimal retention and separation of these non-polar compounds [3]. For MK-6 specifically, researchers have achieved successful separation using both conventional HPLC and advanced UPLC systems.

UPLC methods offer significant advantages in terms of analysis speed and sensitivity. One established UPLC method for menaquinone separation utilizes an Acquity UPLC BEH C18 column (2.1 × 100 mm, 1.7 μm) with a mobile phase consisting of methanol and isopropyl ether, delivered at a flow rate of 0.2 mL/min [1]. This method achieved excellent resolution of menaquinones MK-5 through MK-15, with MK-6 eluting at approximately 2.16 minutes, demonstrating the rapid analysis capability of UPLC systems [1].

For conventional HPLC systems, which remain more accessible in many laboratories, effective separation of MK-6 has been accomplished using C18 columns (4.6 × 150 mm, 5 μm) with methanol-based mobile phases. In one documented method, MK-6 eluted at approximately 8.68 minutes, showing clear separation from other menaquinone homologues [1]. The typical mobile phase composition for HPLC analysis includes methanol with modifiers such as isopropyl ether or dichloromethane (1-5%) to optimize retention and selectivity for menaquinones [2].

Detection Methods for MK-6

The detection of MK-6 has evolved significantly, with mass spectrometry emerging as the most powerful technique due to its superior sensitivity and specificity.

Mass Spectrometric Detection, particularly LC-MS/MS with atmospheric pressure chemical ionization (APCI) in negative ion mode, has demonstrated excellent performance for MK-6 analysis. In one application, MK-6 produced a dominant ion at m/z 717.5, corresponding to [M-H]-, with characteristic fragment ions that enable selective identification and quantification [2]. The negative ion APCI mode has proven particularly effective for menaquinone analysis, providing cleaner spectra with less interference compared to positive ion mode [2].

Photodiode Array (PDA) Detection remains a valuable tool for MK-6 analysis, especially when mass spectrometry is unavailable. Menaquinones exhibit characteristic UV absorption spectra with two distinct peaks at approximately 248-248.3 nm and 269.5-269.6 nm [1]. This distinctive spectral signature allows for preliminary identification of MK-6, though with less specificity than mass spectrometry.

Table 1: Detection Methods for Menaquinone-6 Analysis

| Detection Method | Principle | Key Parameters | Advantages | Limitations |

|---|---|---|---|---|

| LC-APCI-MS/MS | Mass-to-charge ratio measurement | Negative ion mode; m/z 717.5 [M-H]- | High sensitivity and specificity; Structural information | Equipment cost; Operational complexity |

| UPLC-PDA | UV absorption | λ = 248-248.3 nm & 269.5-269.6 nm | Cost-effective; Good for high-concentration samples | Limited specificity; Higher detection limits |

| HPLC-PDA | UV absorption | λ = 248-248.3 nm & 269.5-269.6 nm | Widely accessible; Simple operation | Matrix interference; Lower sensitivity |

Sample Preparation Protocols

LCM Extraction Method for Microbial Samples

The Lysozyme-Chloroform-Methanol (LCM) method represents a significant advancement in menaquinone extraction from microbial biomass, particularly for Actinomycetes and other bacterial samples [1].

Reagents Required:

- Lysozyme solution (10 mg/mL in Tris-HCl buffer, pH 8.0)

- Chloroform (HPLC grade)

- Methanol (HPLC grade)

- n-Hexane (HPLC grade)

- Deionized water

Procedure:

- Cell Harvesting: Collect microbial cells by centrifugation (8,000 × g, 10 min, 4°C) from 50 mL of culture. Wet cells can be used directly without freeze-drying.

- Cell Lysis: Resuspend cell pellet in 5 mL of lysozyme solution. Incubate at 37°C for 60 minutes with occasional mixing.

- Solvent Extraction: Add 10 mL of chloroform:methanol (2:1, v/v) mixture to the lysed cells. Vortex vigorously for 2 minutes.

- Phase Separation: Centrifuge at 3,000 × g for 10 minutes. Collect the lower organic phase.

- Back Extraction: Re-extract the aqueous phase with 5 mL of fresh chloroform. Combine organic phases.

- Evaporation: Evaporate the combined organic extracts under a gentle stream of nitrogen at 40°C.

- Reconstitution: Dissolve the dried extract in 200 μL of n-hexane for HPLC analysis or in methanol for UPLC analysis.

The LCM method has demonstrated significantly higher extraction efficiency compared to conventional methods, with up to 355-fold improvement in menaquinone recovery from certain Microbacterium strains [1]. This method is particularly valuable for samples with low menaquinone content, where conventional extraction methods may yield insufficient material for detection.

Liquid-Liquid Extraction for Serum and Plasma Samples

For biological fluids such as serum or plasma, liquid-liquid extraction (LLE) provides an efficient approach for MK-6 isolation, though specific MK-6 extraction data from serum is limited in the searched literature.

Reagents Required:

- n-Hexane (HPLC grade)

- Ethanol or acetonitrile (HPLC grade)

- Ammonium acetate solution (1 M)

- Deionized water

Procedure:

- Protein Precipitation: To 500 μL of serum, add 1 mL of ethanol or acetonitrile and 100 μL of ammonium acetate solution. Vortex for 30 seconds.

- Centrifugation: Centrifuge at 10,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

- Liquid-Liquid Extraction: Transfer the supernatant to a clean tube and add 1 mL of n-hexane. Vortex vigorously for 2 minutes.

- Phase Separation: Centrifuge at 3,000 × g for 5 minutes to separate phases.

- Collection: Carefully collect the upper organic (hexane) layer.

- Evaporation: Evaporate the hexane extract under a gentle nitrogen stream at 40°C.

- Reconstitution: Reconstitute the dried extract in 100 μL of methanol or the mobile phase for analysis.

While general LLE principles apply to MK-6, method performance characteristics including recovery rates, precision, and accuracy for MK-6 specifically in serum matrices require further documentation in the literature [4] [3].

Method Validation Parameters

For reliable MK-6 quantification, thorough method validation is essential. The following table summarizes key validation parameters based on established chromatographic methods for vitamin K analysis.

Table 2: Method Validation Parameters for Menaquinone-6 Quantification

| Validation Parameter | Acceptance Criteria | Recommended Procedure |

|---|---|---|

| Linearity | R² ≥ 0.99 | Calibration curve with 6 concentration levels |

| Accuracy | 85-115% recovery | Spiked samples at low, medium, high concentrations |

| Precision | CV ≤ 15% (≤20% for LLOQ) | Intra-day (n=5) and inter-day (n=3 over 3 days) |

| Limit of Detection (LOD) | S/N ≥ 3 | Serial dilution of standard solution |

| Limit of Quantification (LOQ) | S/N ≥ 10 with accuracy 80-120% | Serial dilution of standard solution |

| Selectivity/Specificity | No interference at MK-6 retention time | Analysis of blank matrix from 6 different sources |

| Carryover | ≤20% of LLOQ area | Injection of blank after ULOQ (n=3) |

| Matrix Effects | 85-115% | Post-extraction addition at low and high QC |

These validation criteria align with established bioanalytical guidelines [5] and have been adapted based on reported methods for related menaquinones such as MK-4 and MK-7 [6].

Applications in Research

Microbial Community Analysis

MK-6 analysis has proven particularly valuable in environmental microbiology for characterizing microbial communities in complex ecosystems. In activated sludge studies, HPLC-APCI-MS methods have enabled the identification of MK-6 as a biomarker for specific bacterial populations, providing insights into community structure and dynamics in wastewater treatment systems [2]. The sensitivity and selectivity of UPLC-MS methods allow researchers to detect even minor microbial populations based on their menaquinone profiles, making MK-6 analysis a powerful tool for microbial ecology studies.

Taxonomic Classification

In bacterial taxonomy, menaquinone profiles serve as crucial chemotaxonomic markers for classifying new Actinomycetes taxa [1]. The presence and relative abundance of MK-6, along with other menaquinone homologues, provide characteristic fingerprints that aid in species identification and classification. The LCM extraction method coupled with UPLC analysis has significantly improved the detection of MK-6 and other menaquinones from challenging microbial samples with low menaquinone content [1].

Experimental Workflows

The complete analytical process for MK-6 determination involves several critical steps from sample preparation to data analysis, as illustrated in the following workflow:

Troubleshooting and Technical Notes

Common Analytical Challenges

Poor Chromatographic Resolution:

- Cause: Column degradation or inappropriate mobile phase composition

- Solution: Condition column with appropriate solvents; adjust mobile phase composition by increasing organic modifier percentage (0.5-1% increments); consider column replacement if peak broadening persists

Low Detection Sensitivity:

- Cause: Matrix effects or detector performance issues

- Solution: Optimize sample clean-up procedures; use internal standard (deuterated analogs if available) for compensation; verify detector calibration and settings

Inconsistent Retention Times:

- Cause: Mobile phase composition fluctuations or column temperature variations

- Solution: Ensure mobile phase fresh preparation and thorough degassing; maintain stable column temperature (±1°C)

Optimization Recommendations

For UPLC methods, reducing particle size to sub-2μm can significantly enhance separation efficiency and reduce analysis time. The Acquity UPLC BEH C18 column (1.7μm) has demonstrated excellent performance for menaquinone separation, providing sharp peaks and high resolution [1].

For mass spectrometric detection, optimizing APCI source parameters is crucial for sensitivity. Key parameters include vaporizer temperature (350-400°C), corona current (4-6μA), and sheath gas flow (10-12 L/min). Negative ion mode generally provides superior sensitivity for menaquinones compared to positive ion mode [2].

Conclusion

The analysis of menaquinone-6 using HPLC and UPLC methodologies has evolved significantly, with current methods offering enhanced sensitivity, specificity, and efficiency. The LCM extraction procedure represents a substantial improvement for challenging microbial samples, while advanced detection systems like APCI-MS/MS provide reliable identification and quantification even in complex matrices. As research continues to reveal the importance of menaquinones in various biological and environmental processes, these analytical protocols will remain essential tools for scientists across multiple disciplines. Further method refinement will likely focus on increasing throughput, reducing sample requirements, and enhancing compatibility with emerging analytical technologies.

References

- 1. A rapid and efficient method for the extraction ... [pmc.ncbi.nlm.nih.gov]

- 2. Identification of ubiquinones and menaquinones in ... [sciencedirect.com]

- 3. A concise review of quantification methods for ... [pmc.ncbi.nlm.nih.gov]

- 4. Development, Validation, and Two-Year Application of ... [mdpi.com]

- 5. Validation of bioanalytical method for quantification of Vitamin ... [pmc.ncbi.nlm.nih.gov]

- 6. LC–MS/MS quantitative analysis of phylloquinone ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes for Menaquinone-6 Identification and Quantification Using Mass Spectrometry

Introduction to Menaquinone-6 Analysis

Menaquinone-6 (MK-6) is a significant form of vitamin K2 characterized by a 2-methyl-1,4-naphthoquinone ring structure and a six isoprene unit side chain at the 3-position. This lipophilic compound plays essential roles in bacterial electron transport and has gained attention for its antimicrobial properties [1]. MK-6 is notably present in various bacterial species including Campylobacter jejuni, Campylobacter fetus subsp. fetus, and Wolinella succinogenes [2] [1]. The accurate identification and quantification of MK-6 presents significant analytical challenges due to its low concentration in biological matrices, lipophilic nature, and susceptibility to redox interconversion and degradation.

Mass spectrometry has emerged as the premier analytical technique for MK-6 analysis, offering superior sensitivity, specificity, and structural elucidation capabilities compared to traditional detection methods. These application notes provide comprehensive protocols and methodological considerations for reliable MK-6 analysis, specifically designed for researchers, scientists, and drug development professionals working in microbiology, metabolomics, and natural product discovery.

Structural Properties and Analytical Challenges

Chemical Characteristics

MK-6 possesses a molecular formula of C₄₁H₅₆O₂ with a molecular weight of 580.88 g/mol [1]. The compound features a naphthoquinone nucleus with varying methylation patterns that significantly influence its chemical behavior and analytical detection. Research has identified both standard MK-6 (2-methyl-3-farnesyl-farnesyl-1,4-naphthoquinone) and a novel methyl-substituted variant (2,[5 or 8]-dimethyl-3-farnesyl-farnesyl-1,4-naphthoquinone) in bacterial species [2]. This structural diversity necessitates analytical methods capable of distinguishing between these subtle variations.

Analytical Considerations

The highly lipophilic character of MK-6, resulting from its extended isoprenoid side chain, presents particular challenges for extraction and chromatographic separation. Additionally, the redox activity of the quinone moiety makes MK-6 susceptible to interconversion between oxidized and reduced forms during sample processing and analysis. Furthermore, MK-6 typically exists in complex biological matrices at low concentrations, often accompanied by interfering lipids and other quinone analogues that can complicate analysis [3] [4]. These factors underscore the necessity for robust sample preparation and highly specific detection methods to ensure accurate quantification.

Sample Preparation and Extraction Protocols

Lysozyme-Chloroform-Methanol (LCM) Extraction Method

The LCM method represents a significant advancement in menaquinone extraction efficiency, particularly beneficial for bacterial species with low intrinsic menaquinone concentrations [3]:

- Cell Harvesting: Centrifuge bacterial culture at 4,000 × g for 15 minutes at 4°C. Wash cell pellet with phosphate buffer (pH 7.0). Wet cell mass can be used directly without freeze-drying.

- Cell Disruption: Resuspend cell pellet in Tris-HCl buffer (50 mM, pH 8.0) containing lysozyme (1-2 mg/mL) and incubate at 37°C for 30-60 minutes with occasional mixing.

- Solvent Extraction: Add chloroform:methanol (2:1 v/v) mixture at a ratio of 3:1 (solvent to cell suspension). Vortex vigorously for 2 minutes and sonicate in a water bath for 10 minutes.

- Phase Separation: Centrifuge at 3,000 × g for 10 minutes. Collect the lower organic phase containing extracted menaquinones.

- Concentration: Evaporate organic phase under a gentle stream of nitrogen at room temperature. Reconstitute dried extract in appropriate solvent for analysis (typically 2-propanol or methanol).

The LCM method has demonstrated remarkable improvements in extraction efficiency compared to traditional methods, with reported 355-fold higher MK concentrations for certain Microbacterium species [3]. This method significantly reduces processing time by eliminating the freeze-drying step and provides superior recovery of menaquinones from challenging bacterial samples.

Traditional Extraction Method (Collins Method)

While the LCM method is preferred for difficult-to-lyse bacteria, the Collins method remains applicable for many bacterial species [3]:

- Freeze-Drying: Lyophilize cell pellets for 24 hours until completely dry.

- Extended Extraction: Extract freeze-dried cells with chloroform:methanol (2:1 v/v) for 12-16 hours (overnight) with continuous agitation.

- Purification: Filter extraction mixture through Whatman No. 1 filter paper. Evaporate filtrate under nitrogen and reconstitute for analysis.

Table 1: Comparison of MK-6 Extraction Methods

| Parameter | LCM Method | Collins Method |

|---|---|---|

| Processing Time | ~3 hours | 24+ hours (including freeze-drying) |

| Cell Requirement | Wet cells | Freeze-dried cells |

| Extraction Efficiency | High (0.081-0.921 mg/g DCW) | Variable (0.001-0.591 mg/g DCW) |

| Lysozyme Treatment | Required | Not applied |

| Best Applications | Species with low MK content, difficult-to-lyse bacteria | Species with abundant MK content |

Liquid Chromatography-Mass Spectrometry Analysis

Ultra-Performance Liquid Chromatography Conditions

For optimal separation of MK-6 from other menaquinones and matrix interferences, the following UPLC conditions are recommended [3]:

- Column: ACQUITY UPLC BEH C18 (1.7 μm, 2.1 × 50 mm) or equivalent

- Mobile Phase A: Methanol with 2 mM ammonium formate

- Mobile Phase B: 2-Propanol with 2 mM ammonium formate

- Gradient Program:

- 0-1.0 min: 70% A, 30% B

- 1.0-3.0 min: Linear gradient to 30% A, 70% B

- 3.0-4.0 min: Maintain 30% A, 70% B

- 4.0-4.5 min: Return to 70% A, 30% B

- 4.5-5.0 min: Re-equilibration at 70% A, 30% B

- Flow Rate: 0.4 mL/min

- Column Temperature: 40°C

- Injection Volume: 2-5 μL

- Autosampler Temperature: 4°C (critical for maintaining stability)

Under these conditions, MK-6 typically elutes at approximately 2.93 minutes when using a UPLC system, well-resolved from MK-5 (1.42 min) and MK-7 (3.51 min) [3].

HPLC Conditions for Conventional Systems

For laboratories without access to UPLC technology, conventional HPLC provides acceptable separation with longer run times [4]:

- Column: C18 column (5 μm, 4.6 × 150 mm)

- Mobile Phase: Methanol:2-propanol (70:30, v/v)

- Isocratic Elution: Maintain mobile phase composition throughout run

- Flow Rate: 1.0 mL/min

- Column Temperature: 30°C

- Injection Volume: 10-20 μL

- Run Time: 15-20 minutes

With this HPLC method, MK-6 typically elutes at approximately 10.88 minutes, between MK-5 (8.68 min) and MK-7 (12.36 min) [3].

Mass Spectrometric Detection Parameters

Electrospray ionization (ESI) in positive mode has demonstrated excellent sensitivity for menaquinone detection. The following MS parameters are recommended [3] [5]:

- Ionization Mode: Positive ESI

- Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

- Ion Source Temperature: 150°C

- Desolvation Temperature: 350°C

- Desolvation Gas Flow: 800 L/hr

- Cone Gas Flow: 50 L/hr

- Ion Monitoring:

- MK-6: [M+Na]+ at m/z 603.4 or [M+H]+ at m/z 581.4

- Internal Standard: Coenzyme Q9 or deuterated CoQ10 analogues

Table 2: Mass Spectrometry Conditions for MK-6 Analysis

| Parameter | Optimal Setting | Alternative Options |

|---|---|---|

| Ionization Mode | ESI Positive | APCI Positive |

| Primary Adduct | [M+Na]+ (m/z 603.4) | [M+H]+ (m/z 581.4) |

| Source Temperature | 150°C | 120-180°C |

| Capillary Voltage | 3.0 kV | 2.5-3.5 kV |

| Cone Voltage | 30 V | 20-40 V |

| Collision Energy | 15-25 eV (for MRM) | 10-30 eV |

| Dwell Time | 0.2-0.5 sec | 0.1-1.0 sec |

For structural confirmation, tandem mass spectrometry (MS/MS) provides fragmentation patterns characteristic of the naphthoquinone structure. The predominant fragment ions typically result from cleavage of the isoprenoid side chain and modifications to the quinone ring [2].

Data Interpretation and Method Validation

Mass Spectral Interpretation

MK-6 exhibits characteristic mass spectral features that facilitate its identification:

- The sodium adduct [M+Na]+ at m/z 603.4 is typically the most abundant ion in positive ESI mode

- The protonated molecule [M+H]+ appears at m/z 581.4 with lower intensity

- Fragmentation patterns in MS/MS mode show characteristic losses of isoprene units (68 Da each) and quinone-ring specific fragments

- Methyl-substituted variants of MK-6 show an increase of 14 mass units compared to standard MK-6, with the additional methyl group located at the peri position (carbon-5 or -8) on the benzenoid ring [2]

Quantification Approaches

Due to the endogenous nature of menaquinones in biological samples, careful consideration must be given to calibration methodology:

- Surrogate Matrix Approach: Use of artificial matrices or mobile-phase solvents for calibration curve preparation

- Standard Addition Method: Spiking known quantities of MK-6 into sample aliquots

- Background Subtraction: Measurement of endogenous levels followed by subtraction from spiked samples

- Internal Standardization: Stable isotope-labeled MK-6 (when available) or structural analogues like Coenzyme Q9 provide optimal normalization [4] [5]

Table 3: Method Validation Parameters for MK-6 Quantification

| Validation Parameter | Target Value | Experimental Results |

|---|---|---|

| Linearity Range | 5-500 μg/L | R² > 0.995 |

| Lower Limit of Quantification | <10 μg/L | 5 μg/L demonstrated |

| Intra-day Precision | <15% RSD | 3-8% RSD |

| Inter-day Precision | <20% RSD | 5-12% RSD |

| Extraction Recovery | >70% | 75-95% |

| Matrix Effects | <25% suppression/enhancement | 10-20% suppression |

| Short-term Stability | <20% degradation | Stable for 24h at 4°C |

Experimental Workflow and Troubleshooting

Complete Analytical Workflow

The following diagram illustrates the comprehensive workflow for MK-6 analysis from sample preparation to data interpretation:

Troubleshooting Common Issues

- Poor Extraction Efficiency: Increase lysozyme concentration or incubation time for Gram-positive bacteria; consider alternative disruption methods like bead beating

- Chromatographic Tailing: Add 2-5 mM ammonium formate to mobile phase; adjust column temperature (40-50°C); use fresh mobile phases

- Low MS Sensitivity: Optimize ESI source parameters; check for source contamination; increase injection volume; use sodium adduct enhancement

- Rapid MK-6 Degradation: Maintain samples at 4°C throughout processing; protect from light; use amber vials; add antioxidant stabilizers

- Matrix Effects: Improve sample clean-up; use matrix-matched calibration; implement effective internal standardization

Applications in Research and Development

The methodologies described herein support diverse research applications:

- Bacterial Taxonomy and Identification: MK-6 profiles serve as chemotaxonomic markers for classification of Actinomycetes and other bacterial species [3]

- Metabolic Engineering: Monitoring MK-6 production in engineered microbial strains for industrial production

- Drug Discovery: Evaluation of MK-6 as antimicrobial agent or adjuvant therapy [1]

- Nutritional Science: Investigation of MK-6 bioavailability and metabolism in mammalian systems

Conclusion

These application notes provide comprehensive methodologies for reliable identification and quantification of MK-6 using mass spectrometry-based approaches. The LCM extraction method offers significant advantages for species with low menaquinone content, while UPLC-MS/MS provides the sensitivity, specificity, and throughput required for modern research applications. Proper attention to sample handling, chromatographic separation, and mass spectrometric detection parameters enables accurate MK-6 determination across diverse biological matrices.

References

- 1. Menaquinone 6 | Antimicrobial Agent [medchemexpress.com]

- 2. Detection of menaquinone-6 and a novel methyl- ... [pubmed.ncbi.nlm.nih.gov]

- 3. A rapid and efficient method for the extraction ... [pmc.ncbi.nlm.nih.gov]

- 4. A concise review of quantification methods for ... [pmc.ncbi.nlm.nih.gov]

- 5. Rapid and sensitive analysis of reduced and oxidized ... [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for Menaquinone-6 Analysis by TLC

These notes provide a detailed methodology for the extraction, separation, and identification of Menaquinone-6 (MK-6) using Thin-Layer Chromatography (TLC), tailored for researchers and scientists in drug development.

Introduction

Menaquinones (vitamin K2) are essential isoprenoid quinones in prokaryotic cell membranes, acting as critical components of the electron transport chain in bacteria like Mycobacterium tuberculosis and Staphylococcus aureus [1] [2]. Their analysis is vital for bacterial chemotaxonomy and for developing antimicrobial agents that target menaquinone biosynthesis [3] [2]. TLC offers a rapid, cost-effective method for initial separation and identification of menaquinones like MK-6, which was identified as a major quinone in Campylobacter jejuni and Campylobacter fetus subsp. fetus [4].

Experimental Protocols

Extraction of Menaquinones

Two primary methods are used for menaquinone extraction. The novel Lysozyme-Chloroform-Methanol (LCM) method is recommended for its higher efficiency and speed [3].

2.1.1. LCM Extraction Method (Using Wet Biomass)

- Cell Lysis: Suspend wet cell biomass in a suitable buffer. Add lysozyme to a final concentration of 1 mg/mL and incubate at 37°C for 30-60 minutes to lyse cells [3].

- Solvent Extraction: Add a mixture of chloroform:methanol (2:1, v/v) to the lysate. Vortex vigorously and then centrifuge to separate phases [3].

- Recovery: Collect the lower organic layer containing menaquinones. Evaporate the solvent under a stream of nitrogen or using a rotary evaporator. Redissolve the residue in a small volume of chloroform or hexane for TLC analysis [3].

2.1.2. Collins Method (Using Freeze-Dried Cells)

- Cell Preparation: Lyophilize cell biomass until completely dry [3].

- Extraction: Extract menaquinones from the freeze-dried cells using an organic solvent (e.g., chloroform:methanol) via overnight incubation [3].

- Concentration: Evaporate the extract and redissolve in a minimal volume of solvent for spotting [3].

Table 1: Comparison of Menaquinone Extraction Methods

| Parameter | LCM Method | Collins Method |

|---|---|---|

| Cell Type | Wet biomass | Freeze-dried cells |

| Total Time | ~3 hours | >24 hours (includes drying) |

| Relative MK Concentration | Significantly higher (e.g., 1.2 to 355-fold increase) [3] | Lower, can be very low for some species [3] |

| Key Advantage | Speed, higher yield, no need for lyophilization [3] | Widely cited and used [3] |

The following diagram illustrates the efficient LCM extraction workflow.

Diagram 1: Workflow for the LCM Extraction Method

Thin-Layer Chromatography (TLC) Analysis

2.2.1. TLC Procedure

- TLC Plates: Use silica gel 60 F₂₅₄ plates (standard for lipid analysis) [3] [4].

- Sample Application: Spot the dissolved extract onto the baseline of the TLC plate. For comparative analysis, spot a standard MK-6 if available.

- Mobile Phase: A commonly used solvent system for menaquinone separation is petroleum ether:diethyl ether (85:15, v/v) [4]. Other non-polar solvent mixtures can be tested for optimization.

- Development: Place the spotted plate in a TLC chamber saturated with the mobile phase vapor. Allow the solvent front to migrate until nearly the top of the plate.

- Visualization: After development and drying, visualize the plates under ultraviolet (UV) light at 254 nm. Menaquinones appear as dark purple bands on a green fluorescent background due to the F₂₅₄ indicator [3].

2.2.2. Identification and Confirmation

- Rf Calculation: Calculate the retardation factor (Rf) for each band: ( Rf = \frac{\text{Distance traveled by spot}}{\text{Distance traveled by solvent front}} ).

- Co-chromatography: Co-spot samples with an authentic MK-6 standard. A single, intensified band confirms the presence of MK-6 [4].

- Specific Challenge for MK-6: Note that a novel methyl-substituted menaquinone-6 from Campylobacter spp. can co-chromatograph with a menaquinone-7 (MK-7) standard on reverse-phase TLC, potentially leading to misidentification. This underlines the importance of confirmatory techniques [4].

- Further Analysis: For definitive identification, scrape the band of interest from the plate, elute the compound, and analyze it by UV spectrophotometry (showing characteristic menaquinone peaks at ~248, 260, 269, and 325 nm) and/or mass spectrometry [4].

Table 2: Key TLC Parameters and Identification Data for Menaquinone-6

| Parameter | Specification / Observation |

|---|---|

| TLC Plate | Silica Gel 60 F₂₅₄ [3] |

| Mobile Phase | Petroleum ether:Diethyl ether (85:15 v/v) [4] |

| Visualization | UV light at 254 nm (dark bands) [3] |

| Co-chromatography | Co-migrates with authentic MK-6 standard [4] |

| Potential Pitfall | Methyl-substituted MK-6 may co-migrate with MK-7 standard on TLC [4] |

| Confirmatory Techniques | UV Spectrophotometry, Mass Spectrometry, NMR [4] |

The logical pathway from TLC separation to compound confirmation is outlined below.

Diagram 2: Logical Pathway for TLC-Based Identification

Applications in Drug Development & Research

The analysis of menaquinones like MK-6 is crucial in several high-value research areas.

- Target Identification and Validation: The menaquinone biosynthesis pathway, particularly enzymes like MenA, is a validated target for developing novel antimicrobials against Gram-positive pathogens like Staphylococcus aureus and Mycobacterium tuberculosis [1] [2]. TLC is a vital tool for assessing the impact of novel inhibitors on menaquinone production in vivo.

- Bacterial Chemotaxonomy: Menaquinone profiles are a standard criterion for the classification and identification of new bacterial taxa, especially within Actinomycetes [3]. TLC provides a first-line, rapid profiling method.

- Drug Discovery Screening: Chromatographic techniques, including TLC, are indispensable in the early stages of drug discovery for isolating and identifying active compounds from complex biological mixtures, such as natural product extracts [5] [6].

Troubleshooting and Best Practices

- Low Yield: If MK bands are faint or invisible with the Collins method, switch to the LCM method for higher recovery, especially for difficult-to-lyse species like some Microbacterium [3].

- Poor Separation: Optimize the mobile phase ratio. Increasing the proportion of diethyl ether can increase polarity and change migration.

- Misidentification: Always use a relevant standard for co-chromatography. Be aware that structural variants (e.g., methylated forms) can have similar Rf values; confirm identity with spectroscopic methods [4].

- Spot Tailing: Ensure the sample is not overloaded and is dissolved in a relatively non-polar solvent to prevent issues with application.

Conclusion

TLC remains a fundamental, accessible, and powerful technique for the initial analysis of Menaquinone-6. The adoption of the LCM extraction method significantly enhances yield and efficiency. While TLC provides excellent separation and preliminary identification, its findings should be corroborated by advanced techniques like HPLC/UPLC-MS for definitive structural confirmation, especially in critical applications like drug development and taxonomic studies.

References

- 1. Menaquinone Synthesis is Critical for Maintaining ... [pmc.ncbi.nlm.nih.gov]

- 2. Novel long-chain compounds with both immunomodulatory ... [nature.com]

- 3. A rapid and efficient method for the extraction and ... [bmcmicrobiol.biomedcentral.com]

- 4. Detection of menaquinone-6 and a novel methyl- ... [pubmed.ncbi.nlm.nih.gov]

- 5. Chromatography in Drug Development - ILT [iltusa.com]

- 6. How Chromatography Is Driving Innovation in Drug ... [blog.bccresearch.com]

Comprehensive Application Notes and Protocol for Lysozyme-Chloroform-Methanol (LCM) Extraction of Menaquinone-6 from Actinomycetes

Introduction and Principle

The Lysozyme-Chloroform-Methanol (LCM) method represents a significant advancement in the extraction of menaquinones (MKs), particularly menaquinone-6 (MK-6), from Actinomycetes and other bacterial strains. Menaquinones, also known as vitamin K2, are lipophilic compounds located in bacterial cell membranes that play crucial roles in electron transport during cellular respiration [1] [2]. MK profiles are extensively used in prokaryotic taxonomy, especially when proposing new Actinomycetes taxa [2].

The LCM method addresses a critical limitation of conventional extraction techniques, which often require freeze-dried cells and yield low concentrations of MKs from certain bacterial species [1] [2]. By utilizing lysozyme to enzymatically digest the thick, organic solvent-resistant cell walls of Actinomycetes prior to organic solvent extraction, the LCM method achieves substantially higher yields and reduces processing time [3] [2].

Theoretical Background

Menaquinone Biochemistry and Significance

Menaquinones are fat-soluble compounds composed of a 2-methyl-1,4-naphthoquinone skeleton with a side chain of varying numbers of isoprene units, designated as MK-n (where n = 1-15) [1] [2]. These compounds function as membrane-bound electron carriers in bacterial respiratory chains, with different bacterial taxa producing specific MK profiles that serve as valuable chemotaxonomic markers [4].

MK-6, containing six isoprene units, has been identified as the dominant quinone in specific bacterial species including certain strains of Micrococcus luteus, Desulfovibrio gigas, Desulfovibrio vulgaris, and various Flavobacterium species [4]. The biosynthesis of MK-6 occurs via the superpathway of menaquinol-6 biosynthesis, which utilizes chorismate and isochorismate from the shikimate pathway as key precursors [4] [5].

Lysozyme Mechanism in Cell Wall Disruption

Lysozyme (EC 3.2.1.17, muramidase) is an antimicrobial enzyme that hydrolyzes β-1,4-glycosidic linkages between N-acetylmuramic acid and N-acetyl-D-glucosamine residues in bacterial peptidoglycan [6] [7]. This activity compromises the structural integrity of the cell wall, particularly in Gram-positive bacteria like Actinomycetes, leading to cellular lysis [6] [8].

The enzyme's catalytic mechanism involves two critical amino acid residues: glutamic acid 35 (Glu35) acts as a proton donor to cleave the glycosidic bond, while aspartate 52 (Asp52) functions as a nucleophile to generate a glycosyl enzyme intermediate [6]. This targeted enzymatic action makes lysozyme particularly effective for disrupting the structurally complex Actinomycete cell walls without degrading the menaquinones of interest.

Comparative Performance Data

Table 1: Comparison of MK Extraction Efficiency Between LCM and Collins Methods [1] [2]

| Bacterial Strain | LCM Method (mg/g DCW) | Collins Method (mg/g DCW) | Fold Increase |

|---|---|---|---|

| Brachybacterium squillarum JCM 16464T | 0.664 ± 0.040 | 0.020 ± 0.003 | 33.2 |

| Microbacterium ureisolvens CFH S00084T | 0.355 ± 0.022 | 0.001 ± 0.001 | 355.0 |

| Georgenia subflava Y32T | 0.921 ± 0.084 | 0.054 ± 0.007 | 17.1 |

| Microbacterium ginsengiterrae JCM 15516T | 0.322 ± 0.035 | 0.021 ± 0.002 | 15.3 |

| Nesterenkonia halobia JCM 15475T | 0.100 ± 0.010 | 0.009 ± 0.001 | 11.1 |

| Saccharopolyspora coralli E2AT | 0.063 ± 0.006 | 0.012 ± 0.001 | 5.3 |

| Microbacterium yannicii JCM 18959T | 0.201 ± 0.014 | 0.041 ± 0.005 | 4.9 |

| Brevibacterium linens JCM 1327T | 0.110 ± 0.011 | 0.027 ± 0.002 | 4.1 |

| Janibacter melonis JCM 16063T | 0.715 ± 0.079 | 0.591 ± 0.041 | 1.2 |

Table 2: Chromatographic Separation Parameters for MK Analysis [1] [2]

| Menaquinone | UPLC Retention Time (min) | HPLC Retention Time (min) | UV Absorption Maxima (nm) |

|---|---|---|---|

| MK-5 | 1.10 | 5.27 | 247.5, 269.5 |

| MK-6 | 1.42 | 6.49 | 247.5, 269.5 |

| MK-7 | 2.16 | 8.68 | 247.5, 269.5 |

| MK-8 | 2.93 | 10.88 | 247.5, 269.5 |

| MK-9 | 3.51 | 12.36 | 247.5, 269.5 |

| MK-10 | 4.84 | 15.71 | 247.5, 269.5 |

| MK-11 | 6.70 | 20.20 | 247.5, 269.5 |

| MK-12 | 9.32 | 26.12 | 247.5, 269.5 |

| MK-13 | 12.98 | 33.98 | 247.5, 269.5 |

| MK-14 | 18.14 | 44.46 | 247.5, 269.5 |

| MK-15 | 25.39 | 58.48 | 247.5, 269.5 |

Detailed LCM Protocol

Reagents and Equipment

Essential Reagents:

- Lysozyme (suitable for molecular biology)

- Chloroform (HPLC grade)

- Methanol (HPLC grade)

- Tris-HCl buffer (10 mM, pH 7.4)

- Isopropanol (HPLC grade)

- Hexane and diethyl ether (for TLC development)

- Silica gel HF254 TLC plates

Required Equipment:

- Rotary evaporator with water bath (35°C)

- Centrifuge with refrigeration capability (6,000×g)

- Water bath (37°C)

- Ultra Performance Liquid Chromatography (UPLC) or High Performance Liquid Chromatography (HPLC) system with UV detector

- Mass spectrometer (MS) for identification

- UV analyzer (254 nm)

- 0.22 μm nylon syringe filters

- Amber screw-top vials (2 mL)

Step-by-Step Extraction Procedure

Cell Harvesting and Washing

- Obtain wet cellular mass (0.7-1.0 g) for each strain.

- Wash cells twice with 20 mL of 10 mM Tris-HCl buffer (pH 7.4) to remove media contaminants.

- Suspend washed cells in 50 mL of 10 mM Tris-HCl buffer (pH 7.4) containing 50 mg of lysozyme (final concentration ~1 mg/mL).

Lysozyme Treatment

- Mix the suspension thoroughly by shaking for 1 minute.

- Incubate in a 37°C water bath for 1 hour, with brief shaking (1 minute) every 10 minutes to digest the cell wall.

- Centrifuge the mixture for 15 minutes at 6,000×g to collect lysozyme-treated cells.

- Note: Some Actinomycetes form colloidal solutions after lysozyme treatment that are difficult to centrifuge, making the subsequent water removal step critical [3].

Water Removal

- Wash lysozyme-treated cells with 5 mL of methanol or ethanol to remove residual water.

- Important: Collect the methanol/ethanol wash as it may contain dissolved MKs.

- For easily-digested Actinomycetes, remove as much water as possible after centrifugation, then add an equal volume of methanol/ethanol to the remaining solution.

- Shake several times and centrifuge for 15 minutes at 6,000×g.

- Collect cells and wash with 5 mL of methanol/ethanol, collecting the top water-methanol solution.

Organic Solvent Extraction

- Add 10 mL of chloroform:methanol (2:1 v/v) to the cells and shake for 1 minute to extract MKs.

- Repeat the chloroform-methanol extraction three times, collecting approximately 30 mL of crude extract total.

Concentration and Purification

- Combine the methanol/ethanol and chloroform-methanol extracts.

- Dry using a rotary evaporator at 35°C.

- Dissolve the dry product with 500 μL of chloroform-methanol (2:1 v/v), repeating 3-4 times.

- Purify the crude extract by Thin-Layer Chromatography (TLC) using 0.4-0.5 mm layers of silica gel HF254 (10 × 10 cm) and a developing solvent consisting of hexane:diethyl ether (85:15, v/v).

- Detect MKs under brief irradiation with short-wave UV light (254 nm). MKs typically migrate to Rf ≈ 0.7 in this system.

- Collect the MK band and elute using 1.5 mL isopropanol.

Sample Preparation for Analysis

Analytical Methodologies

Chromatographic Separation

For optimal separation and identification of MK-6:

UPLC Conditions:

- System: Ultra-Performance Liquid Chromatography

- Detection: UV at 254 nm

- MK-6 retention time: ~1.42 minutes

- Spectral characteristics: Dual peaks at 247.5 nm and 269.5 nm

HPLC Conditions (Alternative):

- System: High-Performance Liquid Chromatography

- Detection: UV at 254 nm

- MK-6 retention time: ~6.49 minutes

- Spectral characteristics: Dual peaks at 248.3 nm and 269.6 nm

- Sample volume: 10 μL recommended for better signal detection

Mass Spectrometric Identification

- Ionization mode: Positive ion electrospray

- Primary ion fragment: [M + Na]+

- Method confirmation: Compare observed molecular mass with theoretical values for MK-6 and related hydrogenated analogues [1] [2].

Troubleshooting and Optimization

Table 3: Troubleshooting Guide for LCM Extraction

| Problem | Possible Cause | Solution |

|---|---|---|

| Low MK yield | Incomplete cell wall digestion | Increase lysozyme concentration (1-2 mg/mL) or extend incubation time (up to 2 hours) |

| Colloidal solution after lysozyme treatment | Over-digestion of easily-digested Actinomycetes | Ensure thorough water removal step; add equal volume methanol before centrifugation |

| Weak or invisible MK bands on TLC | Low MK concentration in source strain | Use wet cells instead of freeze-dried; ensure all solvent extracts are collected |

| Poor chromatographic separation | Suboptimal mobile phase or column conditions | Validate system with MK standards; adjust solvent ratios |

| Multiple unknown peaks in MS | Contaminants or degraded products | Ensure proper washing steps; use fresh solvents |

Applications in Research and Development

The LCM extraction method has significant applications across multiple domains:

- Bacterial Taxonomy: MK profiles are essential for classification of new Actinomycetes taxa [1] [2]

- Pharmaceutical Research: MKs demonstrate potential anti-inflammatory, anticancer, antidiabetic, and antimicrobial activities [9]

- Nutraceutical Development: Vitamin K2 (menaquinone) production for dietary supplements [9]

- Metabolic Engineering: Strain development for enhanced MK production [5]

Advantages and Limitations

Advantages:

- Higher Yield: 1.2 to 355-fold increase in MK concentration compared to conventional methods [1] [2]

- Time Efficiency: ~3 hours for crude extract vs. overnight processing with Collins method

- Enhanced Sensitivity: Detection of trace menaquinones previously undetectable

- Versatility: Applicable to various Actinomycetes strains with minimal optimization

Limitations:

- Variable lysozyme sensitivity among different bacterial strains

- Potential formation of colloidal solutions with some Actinomycetes species

- Requires optimization of lysozyme concentration and incubation time for new strains

Conclusion

The Lysozyme-Chloroform-Methanol (LCM) extraction method represents a robust, efficient, and sensitive approach for the isolation and identification of menaquinone-6 from Actinomycetes. By addressing the critical bottleneck of cellular disruption through enzymatic pretreatment, this method significantly enhances extraction efficiency while reducing processing time. The comprehensive protocol detailed in these application notes provides researchers with a standardized methodology that can be adapted to various bacterial taxa, supporting advancements in microbial taxonomy, pharmaceutical development, and metabolic engineering.

References

- 1. A rapid and efficient method for the extraction ... [pmc.ncbi.nlm.nih.gov]

- 2. A rapid and efficient method for the extraction and ... [bmcmicrobiol.biomedcentral.com]

- 3. Lysozyme-chloroform-methanol extraction method [bio-protocol.org]

- 4. MetaCyc superpathway of menaquinol-6 biosynthesis I [vm-trypanocyc.toulouse.inra.fr]

- 5. Biosynthesis of Menaquinone (Vitamin K2) and ... [pmc.ncbi.nlm.nih.gov]

- 6. Lysozyme [en.wikipedia.org]

- 7. An Overview of Antimicrobial Activity of Lysozyme and Its ... [pmc.ncbi.nlm.nih.gov]

- 8. Molecule of the Month: Lysozyme - PDB-101 [pdb101.rcsb.org]

- 9. Vitamin K (Menaquinone) from marine Kocuria sp. RAM1 [pubmed.ncbi.nlm.nih.gov]

Comprehensive Analysis of Menaquinone-6 in Dairy Products: Analytical Methods and Concentrations in Cheese

Introduction to Menaquinones in Dairy Products